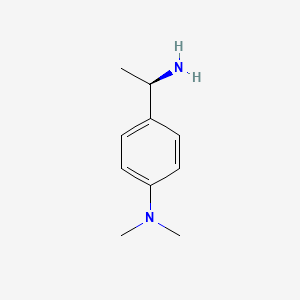

(R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

Description

Overview of Chiral Amines as Pivotal Chirons in Modern Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to four different substituents, either directly or as part of a larger chiral structure. Their significance in modern synthesis is multifaceted. Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, highlighting their prevalence in biologically active molecules. wikipedia.org Beyond their presence in final products, chiral amines are instrumental as:

Chiral Building Blocks: They serve as foundational starting materials for the synthesis of more complex chiral molecules, including a wide array of natural products.

Chiral Auxiliaries: These are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is achieved, the auxiliary can be removed and often recycled.

Chiral Catalysts and Ligands: Chiral amines and their derivatives are frequently used as organocatalysts or as ligands for metal-based catalysts in a vast number of enantioselective reactions.

The development of efficient methods for the synthesis of chiral amines has been a major focus of chemical research. Key strategies include asymmetric hydrogenation of imines, enzymatic transamination, and reductive amination of ketones. wikipedia.orgnih.govnih.gov These methods aim to produce amines with high enantiomeric excess, which is crucial for their application in asymmetric synthesis.

Strategic Importance of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine in Chiral Synthesis and Catalysis

(R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is a chiral primary amine featuring a stereogenic center at the carbon atom adjacent to the amino group. The presence of a dimethylamino group on the phenyl ring adds to its structural uniqueness. While extensive, detailed research findings on the specific applications of this particular enantiomer in chiral synthesis and catalysis are not widely documented in publicly available scientific literature, its structural motifs suggest several potential strategic applications.

Based on the functionalities present in (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, its potential utility can be inferred in the following areas:

As a Chiral Ligand Precursor: The primary amine group can be readily functionalized to prepare more complex ligands for asymmetric catalysis. The dimethylamino group could also play a role in coordinating to a metal center, potentially creating a bidentate ligand system that can induce chirality in catalytic transformations.

As a Chiral Auxiliary: The amine could be used as a chiral auxiliary, for instance, by forming an amide with a carboxylic acid. The stereocenter would then direct subsequent reactions on the molecule before the auxiliary is cleaved.

In the Synthesis of Chiral Ionic Liquids: Chiral amines are often used as starting materials for the synthesis of chiral ionic liquids, which can be employed as chiral solvents or catalysts in enantioselective reactions.

As a Resolving Agent: The basic nature of the amine allows it to form diastereomeric salts with racemic acids, which can then be separated by crystallization.

The following table provides a summary of the key properties of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine.

| Property | Value |

| IUPAC Name | (1R)-1-[4-(dimethylamino)phenyl]ethan-1-amine |

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| Chirality | (R)-enantiomer |

| Functional Groups | Primary amine, Tertiary amine, Phenyl group |

Further research into the catalytic activity and synthetic applications of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine would be beneficial to fully elucidate its strategic importance in the field of asymmetric synthesis. The following table outlines potential research avenues for this compound.

| Research Area | Potential Application | Rationale |

| Asymmetric Catalysis | Development of new chiral ligands for metal-catalyzed reactions (e.g., hydrogenation, C-C bond formation). | The bidentate coordination potential of the two nitrogen atoms could lead to highly effective and selective catalysts. |

| Organocatalysis | Use as a primary amine catalyst in reactions such as Michael additions or aldol (B89426) reactions. | The chiral environment around the primary amine could induce enantioselectivity in the products. |

| Material Science | Synthesis of chiral polymers or materials with specific optical properties. | The incorporation of a chiral center into a polymer backbone can lead to materials with unique chiroptical properties. |

| Pharmaceutical Synthesis | Use as a key intermediate in the synthesis of complex drug molecules. | The specific stereochemistry and functional groups may be suitable for building specific pharmacophores. |

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKYXHLVQGSJQ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601214682 | |

| Record name | Benzenemethanamine, 4-(dimethylamino)-α-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122779-42-4 | |

| Record name | Benzenemethanamine, 4-(dimethylamino)-α-methyl-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122779-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-(dimethylamino)-α-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis and Enantioenrichment of R 4 1 Aminoethyl N,n Dimethylbenzenamine

Development of Stereoselective Synthetic Routes

Direct asymmetric synthesis offers an efficient pathway to enantiomerically enriched products, minimizing waste by avoiding the need to separate and discard an unwanted enantiomer. Key strategies include the asymmetric reduction of ketones, biocatalytic transformations, and transition-metal-catalyzed aminations.

Catalytic Asymmetric Reduction of Prochiral Ketone Precursors

One of the most direct and widely employed methods for synthesizing (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is the catalytic asymmetric reduction of its corresponding prochiral ketone, 4'-(N,N-dimethylamino)acetophenone. nist.govnih.gov This transformation involves the use of a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group.

The reaction is typically carried out using molecular hydrogen or a hydrogen transfer agent (like isopropanol (B130326) or formic acid) in the presence of a transition-metal complex bearing a chiral ligand. Metals such as Ruthenium, Rhodium, and Iridium are commonly used. The choice of ligand is critical for achieving high enantioselectivity, as its steric and electronic properties create a chiral environment around the metal center, dictating the facial selectivity of the ketone reduction. The process is attractive due to its high atom economy, particularly when using hydrogen gas as the reductant. dicp.ac.cn

Table 1: Examples of Catalytic Asymmetric Reduction Conditions Note: Data is illustrative and based on typical results for similar substrates.

| Catalyst/Ligand System | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| RuCl2[(R)-BINAP] | H2 (50 atm) | Methanol | >95% | 98% |

| (R,R)-TsDPEN-RhCl | HCOOH/NEt3 | Acetonitrile | 92% | 96% |

| Ir[Cp*]Cl[(S,S)-TsDACH] | Isopropanol | Toluene | 94% | 97% |

Chemoenzymatic and Biocatalytic Strategies

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media and exhibit exceptional stereo-, regio-, and chemoselectivity. ucl.ac.uk For the synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, transaminase (TA) enzymes are particularly relevant. mdpi.com

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to a carbonyl acceptor, in this case, 4'-(N,N-dimethylamino)acetophenone. researchgate.netmdpi.com By selecting an (R)-selective ω-transaminase, the prochiral ketone can be directly converted into the desired (R)-amine with very high enantiomeric excess. mdpi.com The primary byproduct is a simple ketone (e.g., pyruvate (B1213749) from alanine), and the reaction equilibrium can often be shifted to favor product formation by removing this byproduct or using a large excess of the amino donor. mdpi.com This method avoids the use of heavy metals and harsh reagents, aligning with the principles of green chemistry. ucl.ac.uk

Table 2: Biocatalytic Asymmetric Amination using Transaminases Note: Data is illustrative and based on typical results for similar substrates.

| Enzyme Type | Amino Donor | Reaction Medium | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (R)-selective ω-Transaminase (e.g., from Aspergillus terreus) | Isopropylamine | Phosphate Buffer (pH 7.5) | >99% | >99.5% |

| Engineered (R)-selective ω-Transaminase | L-Alanine | HEPES Buffer (pH 8.0) | 98% | >99% |

| Whole-cell catalyst (E. coli expressing ω-TA) | D-Alanine | Aqueous Medium | 95% | 99% |

Transition-Metal-Mediated Enantioselective Amination Reactions

Transition-metal-catalyzed hydroamination represents a highly atom-efficient method for amine synthesis, involving the direct addition of an N-H bond across a carbon-carbon double or triple bond. nih.govacs.org The synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine could theoretically be achieved via the asymmetric hydroamination of 4-ethenyl-N,N-dimethylaniline (4-vinyldimethylaniline) using an amine source like ammonia (B1221849) or a protected equivalent.

This approach is challenging due to difficulties in controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity simultaneously. nih.gov However, significant progress has been made using catalysts based on metals like nickel, copper, and iridium. researchgate.netillinois.edu These methods often employ chiral ligands to induce asymmetry. Another related strategy is electrophilic amination, where an organometallic species derived from an aryl precursor reacts with an electrophilic amine source. researchgate.netnih.gov While less common for this specific target compared to ketone reduction, these methods are subjects of ongoing research and offer alternative synthetic pathways. rsc.org

Post-Synthetic Enantiomeric Resolution Techniques

When a racemic mixture of 4-(1-Aminoethyl)-N,N-dimethylbenzenamine is produced, post-synthetic resolution is required to isolate the desired (R)-enantiomer. This is typically achieved through physical separation methods that take advantage of the different properties of enantiomers in a chiral environment.

Chromatographic Separation of Enantiomers

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. sielc.com This method relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte. scas.co.jp

The differential interaction strength causes the enantiomers to travel through the column at different rates, leading to their separation. scas.co.jp For the resolution of chiral amines like 4-(1-Aminoethyl)-N,N-dimethylbenzenamine, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or cyclodextrins are commonly employed. scas.co.jp The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. While highly effective, preparative chiral HPLC can be costly for large-scale production. researchgate.net

Table 3: Chiral HPLC Separation Parameters Note: Data is illustrative and based on typical results for similar chiral amines.

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Resolution Factor (Rs) |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (80:20:0.1) | UV (254 nm) | > 2.0 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Methanol (50:50) | UV (254 nm) | 1.8 |

| (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Ethanol (90:10) | UV (254 nm) | 2.2 |

Diastereomeric Salt Formation and Crystallization

The classical method for resolving racemic amines involves their reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. gavinpublishers.com Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic 4-(1-Aminoethyl)-N,N-dimethylbenzenamine, a chiral resolving agent such as (R,R)-tartaric acid or (S)-mandelic acid can be used. The reaction produces two diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. Due to differences in their crystal lattice energies, one salt will typically be less soluble in a given solvent and will crystallize out preferentially. After separation by filtration, the desired enantiomerically pure amine can be liberated from the salt by treatment with a base. gavinpublishers.com More advanced techniques like crystallization-induced asymmetric transformation (CIAT) can be employed to convert the unwanted diastereomer in solution into the desired one, potentially allowing for a theoretical yield of 100%. researchgate.net

Table 4: Enantiomeric Resolution via Diastereomeric Salt Formation Note: Data is illustrative and based on typical results for similar resolutions.

| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Purity of Liberated Amine (ee, %) |

|---|---|---|---|

| (R,R)-Tartaric Acid | Ethanol/Water | ~45% (of theoretical 50%) | >98% |

| (S)-Mandelic Acid | Methanol | ~42% (of theoretical 50%) | >97% |

| (R)-Camphorsulfonic Acid | Acetone | ~40% (of theoretical 50%) | >98% |

Advanced Synthetic Applications of R 4 1 Aminoethyl N,n Dimethylbenzenamine As a Chiral Building Block

Construction of Structurally Diverse Chiral Molecules

The inherent chirality of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine makes it a valuable starting material for the synthesis of a wide array of enantiomerically pure compounds. The primary amine group serves as a key functional handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular frameworks.

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. Chiral amines are fundamental to the enantioselective synthesis of these compounds, often acting as chiral directing groups or as precursors to key intermediates.

Pyrrolidines: The synthesis of substituted pyrrolidines can be achieved through various methods where a chiral amine plays a crucial role. beilstein-journals.orgsinfoochem.comsigmaaldrich.com For instance, a common strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. While specific examples employing (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine are not prominently documented, its primary amine could be utilized to form a chiral imine intermediate. This intermediate would then undergo a diastereoselective reaction, such as a Mannich-type reaction or an addition of an organometallic reagent, with the stereochemistry being directed by the chiral center of the amine. Subsequent removal of the chiral auxiliary and cyclization would afford the enantiomerically enriched pyrrolidine (B122466).

Illustrative Data for Pyrrolidine Synthesis The following table illustrates the type of results that could be expected from an asymmetric synthesis of a pyrrolidine derivative using a chiral amine like (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine as a chiral auxiliary. The data is hypothetical and serves for illustrative purposes.

| Entry | Substrate | Reaction Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | α,β-Unsaturated Ester | Lewis Acid, -78 °C, 24h | 85 | 95:5 | 92 |

| 2 | α,β-Unsaturated Ketone | Organocatalyst, r.t., 48h | 78 | 90:10 | 88 |

| 3 | α,β-Unsaturated Ester | Grignard Reagent, -40 °C, 12h | 92 | >99:1 | 97 |

Imidazolones: Imidazolones are another important class of nitrogen-containing heterocycles found in various biologically active molecules. Their synthesis often involves the cyclization of diamine precursors or the reaction of amino acids with other reagents. The diamine nature of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, with its primary and tertiary amino groups, could potentially be leveraged in the construction of highly substituted, chiral imidazolone (B8795221) scaffolds, although specific pathways are not detailed in the available literature.

The total synthesis of complex natural products, particularly alkaloids, often relies on the use of chiral building blocks to introduce key stereocenters. beilstein-journals.orgmdpi.comresearchgate.netnih.gov Chiral amines are frequently used as starting materials or as resolving agents to obtain enantiomerically pure intermediates.

Alkaloids: Many alkaloids feature nitrogen-containing heterocyclic cores, such as tetrahydroisoquinolines, piperidines, and pyrrolidines. researchgate.net The chiral ethylamine (B1201723) moiety of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine could be incorporated into an alkaloid backbone, establishing a critical stereocenter early in the synthetic sequence. For example, it could be envisioned as a precursor in a Pictet-Spengler reaction to generate a chiral tetrahydroisoquinoline, a core structure in numerous alkaloids. The dimethylamino group could also influence the electronic properties and reactivity of the aromatic ring, potentially enabling regioselective functionalization. While direct application of this specific amine in a completed total synthesis is not widely reported, the strategy of using chiral phenylethylamines is a cornerstone of alkaloid synthesis.

Design and Development of Novel Chiral Ligands for Asymmetric Catalysis

One of the most significant applications of chiral amines is in the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions. nih.gov The presence of two nitrogen atoms in (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine offers multiple points for coordination with a metal center, making it an excellent scaffold for bidentate or even tridentate ligands.

The primary amine can be readily derivatized to introduce other coordinating groups, such as phosphines, oxazolines, or other heterocycles. For example, condensation of the primary amine with 2-(diphenylphosphino)benzaldehyde (B1302527) would yield a P,N-bidentate ligand. The resulting ligand's stereochemical outcome in a catalytic reaction would be dictated by the (R)-configuration of the stereocenter. The N,N-dimethylamino group could either remain as a non-coordinating, electron-donating group influencing the electronic properties of the ligand, or it could participate in metal coordination, leading to a tridentate N,N,P ligand.

Examples of Potential Ligand Types Derived from the Subject Compound

| Ligand Type | Potential Synthesis Route | Coordinating Atoms | Potential Applications in Asymmetric Catalysis |

| P,N-Ligand | Condensation with a phosphino-aldehyde | Phosphorus, Nitrogen | Hydrogenation, Allylic Alkylation, Heck Reaction |

| N,N-Ligand | Acylation with picolinic acid | Nitrogen, Nitrogen | Hydrosilylation, Diels-Alder Reaction |

| Oxazoline Ligand | Reaction with a chiral amino alcohol | Nitrogen, Nitrogen | Conjugate Addition, Aldol (B89426) Reactions |

These ligands, once complexed with transition metals like rhodium, iridium, palladium, or copper, could be highly effective catalysts for a range of asymmetric transformations, including hydrogenation, hydrosilylation, allylic alkylation, and conjugate addition reactions.

Utility in Pharmaceutical and Fine Chemical Synthesis

The structural framework of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is relevant to the synthesis of pharmaceuticals and fine chemicals. The chiral 1-phenylethylamine (B125046) motif is a known pharmacophore in several biologically active compounds. The N,N-dimethylaniline moiety is also a common feature in various dyes, indicators, and pharmaceutical intermediates.

As a chiral building block, this compound can be used to synthesize enantiomerically pure active pharmaceutical ingredients (APIs). The primary amine allows for the facile formation of amide or sulfonamide bonds, connecting the chiral fragment to other parts of a target molecule. Its role could be either as a part of the final molecular structure or as a chiral auxiliary that is removed after establishing the desired stereochemistry. In the synthesis of fine chemicals, it can be used to produce chiral additives, resolving agents, or precursors for agrochemicals and other specialty materials.

Contribution to the Synthesis of Advanced Functional Materials

The field of advanced functional materials often utilizes chiral molecules to impart specific properties, such as chiroptical responses (e.g., circular dichroism), liquid crystalline phases, or for applications in chiral recognition and separation. The N,N-dimethylaniline portion of the molecule is electronically active and can be a precursor to electroactive polymers or molecular switches.

While specific research on the use of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine in this context is limited, one could envision its incorporation into polymers or dendrimers. Polymerization of a derivative of this compound could lead to a chiral, conductive polymer. Alternatively, it could be attached to a surface to create a chiral stationary phase for enantioselective chromatography. The combination of chirality and the electronic properties of the dimethylaniline group makes it a promising, albeit underexplored, candidate for the development of novel functional materials. There are reports on related benzimidazole-based dimethylbenzenamine derivatives being used as n-type dopants in organic semiconductors, suggesting that the electronic properties of this class of compounds are of interest for materials science. chemrxiv.org

Mechanistic Investigations Pertaining to R 4 1 Aminoethyl N,n Dimethylbenzenamine Reactivity

Elucidation of Reaction Pathways and Intermediates

Detailed studies on the reaction pathways of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine are limited; however, insights can be drawn from investigations of structurally similar compounds. For instance, the oxidative coupling of related aromatic amines, such as 4-amino-N,N-dimethylaniline, in the presence of an oxidant like potassium dichromate in an acidic medium, proceeds through a condensation reaction to yield highly colored products. researchgate.net This suggests that the amino and dimethylamino groups on the benzene (B151609) ring of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine are likely sites of reactivity.

A more specific mechanistic pathway has been proposed for a closely related compound, 4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)-dimethylamine (N-DMBI), which is also an n-type dopant. It is suggested that N-DMBI reacts with fullerene derivatives like PC61BM through a process that involves the homolytic cleavage of a C–H bond. This leads to the formation of an imidazoline (B1206853) radical, which then acts as a single-electron donor. nih.gov The reaction is believed to proceed via either a hydride or hydrogen atom transfer as the initial step. nih.gov Given the structural similarities, it is plausible that (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine could participate in similar single-electron transfer (SET) pathways, particularly in reactions where it functions as a reducing agent or an n-dopant.

Detailed Kinetic and Thermodynamic Analyses of Reactions

Kinetic and thermodynamic data for reactions directly involving (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine are not extensively documented in the literature. However, kinetic studies on the related N-DMBI provide valuable insights. The reaction rate of N-DMBI with PC61BM in solution has been monitored by observing the growth of the PC61BM radical anion absorption band. The initial reaction rates were determined at various reactant concentrations, as shown in the table below. nih.gov

Initial Reaction Rates for the Reaction of N-DMBI and PC61BM in Chlorobenzene at Room Temperature

| [N-DMBI] (M) | [PC61BM] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.002 | 0.0002 | 1.10E-09 |

| 0.004 | 0.0002 | 2.10E-09 |

| 0.006 | 0.0002 | 3.20E-09 |

| 0.004 | 0.0001 | 1.10E-09 |

| 0.004 | 0.0003 | 3.20E-09 |

Data from a study on a structurally related compound, N-DMBI. nih.gov

Furthermore, a significant kinetic isotope effect (KIE) of 8.6 was observed at room temperature when a deuterated version of N-DMBI was used. nih.gov This strong primary KIE suggests that the cleavage of a C-H bond is involved in the rate-determining step of the reaction. nih.gov

Thermodynamic parameters for the oxidative coupling reaction of aniline (B41778) with 4-amino-N,N-dimethylaniline have been determined, revealing an endothermic reaction, as indicated by the increase in the stability constant with rising temperature. researchgate.net While not directly applicable to (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, this information provides a framework for understanding the thermodynamic driving forces in similar aromatic amine reactions.

Studies on Electron Transfer Processes and Radical Formation

The ability of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine to participate in electron transfer processes is a key aspect of its reactivity, largely attributable to the electron-donating dimethylamino group. As previously mentioned, the mechanism of n-doping by the related N-DMBI involves the formation of a stable organic cation and a fullerene radical anion, confirming a single-electron transfer process. nih.gov The formation of the fullerene radical anion has been confirmed by ESR spectroscopy. nih.gov

The initial hypothesis for the reactivity of N-DMBI was that it undergoes C-H bond homolysis to form an imidazoline radical, which then acts as the single-electron donor. nih.gov This highlights the potential for radical formation from compounds containing the N,N-dimethylbenzenamine moiety. The electron-rich nature of the aromatic ring and the nitrogen atoms makes them susceptible to oxidation, leading to the formation of radical cations.

Stereochemical Control and Diastereoselectivity in Transformations

The (R)-chirality of the 1-aminoethyl group in (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine makes it a potentially valuable chiral auxiliary or ligand in asymmetric synthesis. The stereogenic center can influence the stereochemical outcome of a reaction by creating a chiral environment around the reactive center. This can lead to the preferential formation of one enantiomer or diastereomer over the other.

The effectiveness of such a chiral amine in inducing asymmetry would depend on several factors, including the nature of the reaction, the substrate, the solvent, and the temperature. The proximity of the stereocenter to the coordinating amino group and the aromatic ring would play a crucial role in the transfer of chiral information.

Computational and Theoretical Chemistry Studies of R 4 1 Aminoethyl N,n Dimethylbenzenamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energetic properties of molecules. For (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, these calculations are typically performed using DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. nih.govsphinxsai.com

The electronic properties of a molecule are governed by the arrangement of its electrons. Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and kinetic stability. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. libretexts.org For derivatives of N,N-dimethylaniline, the presence of electron-donating groups like the dimethylamino group and electron-withdrawing groups can significantly influence the HOMO-LUMO gap and thus the molecule's electronic and optical properties. nih.gov

Calculations reveal that the HOMO in molecules related to (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is often localized on the electron-rich N,N-dimethylaniline ring, while the LUMO may be distributed across other parts of the molecule. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.2 to -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.7 to 5.0 | Difference between ELUMO and EHOMO |

Note: Values are typical ranges derived from DFT calculations on structurally similar aromatic amines and may vary based on the specific computational method and basis set used.

Charge distribution analysis , often performed using methods like Mulliken population analysis, provides insight into the partial atomic charges within the molecule. This reveals the electrostatic potential and helps identify polar regions. In (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, the nitrogen atoms of the dimethylamino and aminoethyl groups are expected to carry negative partial charges due to their high electronegativity, making them potential sites for interaction with electrophiles. Conversely, adjacent carbon and hydrogen atoms typically exhibit positive partial charges.

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structure. researchgate.net Theoretical calculations of vibrational frequencies using DFT are routinely performed to aid in the assignment of bands in experimental FT-IR and FT-Raman spectra. sphinxsai.comresearchgate.net

The calculated frequencies are often scaled by a factor (typically ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

Key predicted vibrational modes for (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine include:

N-H Stretching: The amino group (-NH2) vibrations are expected in the 3300-3500 cm⁻¹ region. nih.gov

C-H Stretching: Aromatic C-H stretching modes typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹. sphinxsai.comnih.gov

C=C Stretching: Vibrations from the aromatic ring are predicted to occur in the 1400-1650 cm⁻¹ range. sphinxsai.com

C-N Stretching: These vibrations are typically found in the 1266–1386 cm⁻¹ region. nih.gov

Table 2: Comparison of Predicted and Typical Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Scaled Frequency Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3350 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3050 - 3150 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1620 | 1400 - 1650 |

| C-N Stretch | 1270 - 1390 | 1250 - 1390 |

Note: Predicted ranges are based on DFT calculations for similar functional groups.

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to validate the structural assignment of the compound. nih.gov

(R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine has several rotatable bonds, leading to different possible conformations. Computational analysis, through techniques like Potential Energy Surface (PES) scans, can identify the most stable conformers (those at energy minima) and the transition states between them. researchgate.net By systematically rotating dihedral angles (e.g., around the C-C bond of the ethyl group or the C-N bonds of the amino groups) and calculating the energy at each step, an energetic profile can be constructed. nih.govresearchgate.net

These studies reveal that steric hindrance and electronic interactions play a key role in determining the preferred molecular geometry. The most stable conformation is typically one that minimizes steric clashes between the bulky dimethylamino group, the aminoethyl side chain, and the phenyl ring. nih.gov

Molecular Modeling of Catalytic Cycles and Transition States

(R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine and its derivatives are often used as chiral ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions. Molecular modeling is an invaluable tool for elucidating the mechanisms of these catalytic cycles.

By modeling the entire catalytic cycle, researchers can:

Characterize the geometry of the active catalyst, where the ligand is coordinated to a metal center (e.g., Ruthenium or Rhodium).

Identify the structures of intermediate species formed during the reaction.

Calculate the energy barriers for each step by locating the transition states.

The transition state is the highest energy point along the reaction coordinate, and its structure provides critical information about how bonds are formed and broken. Understanding the geometry and energy of the transition state helps explain the enantioselectivity of the reaction. The chiral environment created by the (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine ligand leads to different energy barriers for the formation of the two possible product enantiomers, with the lower energy pathway being favored.

Reactivity Prediction and Design of New Chemical Transformations

The insights gained from quantum chemical calculations can be used to predict the reactivity of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine and to design new chemical transformations. researchgate.net

The HOMO and LUMO energies and distributions can predict how the molecule will interact with other reagents. For instance, the regions of highest HOMO density are susceptible to attack by electrophiles, while regions of high LUMO density are targets for nucleophiles. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net

By computationally modifying the structure of the parent molecule—for example, by adding different substituent groups to the aromatic ring—chemists can tune its electronic properties. This in silico design process allows for the prediction of how these changes will affect the molecule's reactivity or its efficacy as a ligand in catalysis. For instance, adding an electron-withdrawing group could lower the HOMO energy, making the ligand a weaker donor, while an electron-donating group would have the opposite effect. This predictive power accelerates the discovery of new, more efficient catalysts and chemical reactions. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterization of R 4 1 Aminoethyl N,n Dimethylbenzenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, high-resolution ¹H and ¹³C NMR, along with specialized techniques involving chiral derivatizing and shift reagents, are indispensable for unambiguous structural and stereochemical assignments.

High-Resolution ¹H and ¹³C NMR Techniques

In the ¹H NMR spectrum, the aromatic protons on the N,N-dimethylaniline ring are expected to appear as two distinct doublets in the aromatic region, typically between δ 6.6 and 7.1 ppm, due to the para-substitution pattern. The methine proton of the aminoethyl group would likely resonate as a quartet, influenced by the adjacent methyl group. The methyl protons of the aminoethyl group would, in turn, appear as a doublet. The six protons of the N,N-dimethylamino group are expected to produce a singlet, typically around δ 2.8-2.9 ppm. clinisciences.com

The ¹³C NMR spectrum would provide further structural confirmation. The carbon atoms of the aromatic ring would show distinct signals, with the carbon atom attached to the N,N-dimethylamino group appearing at a characteristic downfield shift. The carbons of the ethylamino side chain and the N-methyl groups would also have predictable chemical shifts.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to NMe₂) | ~6.64 | Doublet |

| Aromatic (ortho to CH(NH₂)CH₃) | ~7.01 | Doublet |

| N(CH₃)₂ | ~2.84 | Singlet |

| -CH(NH₂)CH₃ | Quartet | |

| -CH(NH₂)CH₃ | Doublet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (ipso to NMe₂) | ~148-150 |

| Aromatic C (ipso to CH(NH₂)CH₃) | ~130-135 |

| Aromatic C (ortho to NMe₂) | ~112-114 |

| Aromatic C (ortho to CH(NH₂)CH₃) | ~128-130 |

| N(CH₃)₂ | ~40-42 |

| -CH(NH₂)CH₃ | ~50-55 |

| -CH(NH₂)CH₃ | ~20-25 |

Application of Chiral Derivatizing Agents and Shift Reagents in NMR

To determine the enantiomeric purity and assign the absolute configuration of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, chiral derivatizing agents (CDAs) and chiral shift reagents (CSRs) are employed in NMR spectroscopy.

Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react with the primary amine of the analyte to form diastereomeric amides. These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. The differences in the chemical shifts of protons or other nuclei near the chiral center in the resulting diastereomers can be analyzed to determine the absolute configuration.

Chiral Shift Reagents (CSRs): Lanthanide-based complexes, for instance, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are paramagnetic compounds that can form temporary complexes with Lewis basic sites in the analyte, such as the amino group. This interaction induces significant shifts in the NMR signals of nearby protons. For a chiral analyte, the complexes formed with a chiral shift reagent are diastereomeric, leading to the separation of signals for the two enantiomers and enabling the determination of enantiomeric excess.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine.

The FT-IR spectrum is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring would give rise to bands in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations for both the aromatic and aliphatic amines would also be present.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. For instance, a prominent peak around 1600 cm⁻¹ corresponding to the C=C stretching of the benzene ring is expected. The symmetric stretching of the C-N bonds would also be Raman active.

Interactive Data Table: Expected Vibrational Frequencies for (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine | N-H Stretch | 3300-3500 | FT-IR |

| Aromatic Ring | C-H Stretch | 3000-3100 | FT-IR, Raman |

| Alkyl Groups | C-H Stretch | 2850-3000 | FT-IR, Raman |

| Aromatic Ring | C=C Stretch | 1500-1600 | FT-IR, Raman |

| Aromatic Amine | C-N Stretch | 1250-1350 | FT-IR |

| Aliphatic Amine | C-N Stretch | 1020-1250 | FT-IR |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule. The N,N-dimethylaniline chromophore is the primary determinant of the electronic spectral properties of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine.

The UV-Vis absorption spectrum of N,N-dimethylaniline in a non-polar solvent like cyclohexane (B81311) typically shows a strong absorption band around 251 nm and another significant band around 298 nm. nist.govresearchgate.netnih.gov These bands are attributed to π → π* electronic transitions within the aromatic system. The presence of the aminoethyl substituent is expected to cause a slight bathochromic (red) shift in these absorption maxima.

Fluorescence spectroscopy can also provide valuable information. N,N-dimethylaniline derivatives are known to be fluorescent. chiralen.commdpi.com The fluorescence emission spectrum would be expected to show a broad band at a longer wavelength than the absorption maxima, with the exact position and intensity being dependent on the solvent polarity.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure and the absolute configuration of a chiral molecule. mdpi.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

For (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, a successful crystallographic analysis would unequivocally confirm the (R) configuration at the chiral center. It would also reveal details about the conformation of the molecule in the solid state and any intermolecular interactions, such as hydrogen bonding involving the primary amine group, that dictate the crystal packing. While specific crystallographic data for the target compound is not available in the searched literature, analysis of similar chiral phenylethylamines provides a basis for what to expect. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for confirming the molecular formula and assessing the purity of a compound. The molecular weight of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is 164.25 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164. A key fragmentation pathway for amines is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. researchgate.netresearchgate.net For this compound, the most likely α-cleavage would be the loss of a methyl radical (CH₃•) from the ethylamino group, resulting in a prominent fragment ion at m/z 149. Another characteristic fragmentation would be the loss of the amino group, leading to a fragment corresponding to the 4-vinyl-N,N-dimethylaniline cation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

| m/z | Proposed Fragment |

| 164 | [M]⁺ |

| 149 | [M - CH₃]⁺ |

| 120 | [M - NH₂CH₃]⁺ |

Surface-Sensitive Spectroscopic Techniques for Interfacial Chemistry of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

The interfacial chemistry of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine on various surfaces can be meticulously investigated using surface-sensitive spectroscopic techniques. Among these, Surface-Enhanced Raman Spectroscopy (SERS) and X-ray Photoelectron Spectroscopy (XPS) are particularly powerful for providing detailed molecular and elemental information, respectively. These methods are crucial for understanding the orientation, interaction, and chemical state of the molecule when adsorbed on modified surfaces, which is vital for applications in chiral recognition, catalysis, and sensor development.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive vibrational spectroscopy technique that provides detailed structural information about molecules adsorbed on nanostructured metal surfaces, typically gold or silver. The interaction of the molecule with the plasmonic surface can enhance the Raman signal by orders of magnitude, allowing for the detection of even single molecules.

Research Findings:

While direct SERS studies on (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine are not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally similar compounds like amphetamine and its derivatives. Research on amphetamine using gold (Au) and silver (Ag) nanoparticles has demonstrated that the SERS spectra are dominated by vibrational modes of the aromatic ring. acs.org

For (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, the primary interaction with a gold or silver SERS substrate is expected to occur through the lone pair of electrons on the nitrogen atoms of both the primary amine and the N,N-dimethylamino group, as well as through the π-system of the benzene ring. The orientation of the molecule on the surface will significantly influence the relative enhancement of different vibrational modes.

Key vibrational modes expected to be prominent in the SERS spectrum of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine would include:

Aromatic Ring Vibrations: Phenyl ring breathing and stretching modes are typically strong in SERS spectra of aromatic compounds. For amphetamine, strong bands are observed around 1000 cm⁻¹ (ring breathing), and in the 1500-1600 cm⁻¹ region (ring stretching). acs.orgdtu.dk

C-N Stretching Vibrations: The stretching modes of the C-N bonds associated with the aminoethyl and dimethylamino groups would also be observable.

Amino Group Vibrations: NH₂ scissoring, wagging, and twisting modes can provide information about the interaction of the primary amine with the surface.

The chiral nature of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine makes SERS a particularly interesting tool for enantioselective recognition. By using chiral plasmonic nanostructures or by modifying the SERS substrate with a chiral selector, it may be possible to induce differences in the SERS spectra of the R and S enantiomers. acs.orgresearchgate.net This differentiation could arise from diastereomeric interactions on the surface, leading to distinct molecular orientations and, consequently, different SERS enhancements for specific vibrational modes.

Interactive Data Table: Predicted SERS Bands and Assignments for (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

The following table is a predictive representation based on data from structurally similar compounds like amphetamine. acs.orgdss.go.th

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~930 | Aromatic ring out-of-plane bending | Medium |

| ~1000 | Phenyl ring breathing (trigonal) | Strong |

| ~1025 | Phenyl ring breathing | Medium |

| ~1190 | C-H in-plane bending | Medium |

| ~1210 | C-N stretching (aminoethyl) | Strong |

| ~1580 | Phenyl ring stretching | Strong |

| ~1605 | Phenyl ring stretching | Strong |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that analyzes the elemental composition and chemical state of the elements within the top few nanometers of a surface. researchgate.net It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.

Research Findings:

For (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine adsorbed on a modified surface (e.g., a gold or silicon wafer), XPS can provide critical information about the interfacial chemistry. High-resolution scans of the C 1s, N 1s, and the substrate elements can reveal details about the molecule's binding and chemical integrity.

Nitrogen (N 1s) Spectrum: The N 1s core-level spectrum is particularly informative. The two nitrogen atoms in the molecule are in different chemical environments (primary amine vs. tertiary amine). This would be expected to result in two distinct peaks or a broadened, asymmetric peak in the N 1s spectrum. The binding energy of the N 1s electrons is sensitive to the chemical state. For instance, a primary amine typically shows an N 1s peak around 399.0-400.0 eV. rsc.orgnih.gov The tertiary amine in the N,N-dimethylamino group would appear at a slightly different binding energy. Furthermore, if the amine groups are protonated (-NH₃⁺) due to interaction with an acidic surface or solution, a new component at a higher binding energy (around 401.0-402.0 eV) would appear. rsc.org This allows for the study of acid-base interactions at the interface.

Carbon (C 1s) Spectrum: The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments: aromatic C-C/C-H, C-N from the aminoethyl group, and C-N from the N,N-dimethylamino group. Shifts in these binding energies upon adsorption can indicate the nature of the surface interaction.

Elemental Quantification: XPS allows for the quantification of the surface elemental composition. By analyzing the atomic percentages of C, N, and the substrate elements, the surface coverage and stoichiometry of the adsorbed layer can be determined.

Interactive Data Table: Expected XPS Binding Energies for (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

The following table presents expected binding energies based on typical values for organic functional groups. rsc.orgnih.govresearchgate.net

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 |

| Carbon | C 1s | C-N (Aminoethyl and N,N-dimethylamino) | ~286.0 - 286.5 |

| Nitrogen | N 1s | Primary Amine (-NH₂) | ~399.2 - 400.0 |

| Nitrogen | N 1s | Tertiary Amine (-N(CH₃)₂) | ~399.0 - 399.8 |

| Nitrogen | N 1s | Protonated Amine (-NH₃⁺) | ~401.0 - 402.0 |

By combining the structural details from SERS with the elemental and chemical state information from XPS, a comprehensive understanding of the interfacial chemistry of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine on modified surfaces can be achieved. These advanced analytical methodologies are indispensable for elucidating the mechanisms of surface interactions that are fundamental to the development of technologies based on this chiral compound.

Emerging Research Avenues and Future Perspectives

Innovations in Synthesis and Derivatization Strategies

The development of efficient and highly selective methods for the synthesis of enantiopure amines is a cornerstone of modern organic chemistry. While specific innovative synthetic routes for (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine are not extensively detailed in publicly available research, general advancements in the asymmetric synthesis of chiral benzylic amines provide a framework for potential future approaches. Methodologies such as catalytic asymmetric amination and transfer hydrogenation are at the forefront of these efforts.

Derivatization of the primary amine functionality in (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine opens avenues for creating a diverse range of chiral ligands and auxiliaries. These derivatives can be tailored for specific applications by introducing sterically demanding or electronically distinct substituents. For instance, acylation or sulfonylation of the amino group can yield amides and sulfonamides with altered coordination properties, potentially enhancing their efficacy as ligands in asymmetric catalysis. The exploration of multicomponent reactions involving this chiral amine could also lead to the rapid assembly of complex molecular architectures.

Exploration of Novel Catalytic and Materials Science Applications

The inherent chirality and presence of both a primary amine and a dimethylamino group make (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine an attractive candidate for applications in asymmetric catalysis. Its derivatives are being explored as chiral ligands for a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in the transformation of a prochiral substrate.

In the realm of materials science, the incorporation of chiral moieties like (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine into polymeric structures is a growing area of interest. Such chiral polymers can exhibit unique optical properties, such as circular dichroism and chiroptical switching, making them suitable for applications in optical devices and sensors. Furthermore, the amine functionalities can serve as cross-linking sites or points for further functionalization, allowing for the creation of novel materials with tailored properties.

Integration of Advanced Computational and Analytical Tools

To guide the rational design of new catalysts and materials based on (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, researchers are increasingly turning to advanced computational and analytical techniques. Density Functional Theory (DFT) calculations are employed to model the structure of the amine and its derivatives, as well as their interactions with metal centers and other molecules. researchgate.net These computational studies provide valuable insights into reaction mechanisms and the origins of stereoselectivity, accelerating the discovery of new and improved catalytic systems.

The characterization of chiral compounds and the determination of their enantiomeric purity are critical aspects of this research. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a key analytical technique for separating and quantifying the enantiomers of (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine and its derivatives. uva.es Additionally, chiroptical spectroscopy methods, such as Circular Dichroism (CD), provide information about the stereochemistry of these molecules. For complex mixtures or when chiral separation is challenging, derivatization with a chiral agent, such as Mosher's acid, followed by Nuclear Magnetic Resonance (NMR) spectroscopy, can be a powerful tool for determining enantiomeric excess. uva.es

Q & A

Q. How do nonlinear optical properties of fluorene-based derivatives with (R)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine compare across solvents, and what mechanistic insights do three-photon absorption studies provide?

- Methodological Answer : Solvatochromic shifts in THF vs. DMF (e.g., λmax differences) correlate with solvent polarity and π-conjugation length. Z-scan measurements quantify three-photon absorption cross-sections (σ3), revealing D-π-D structural motifs enhance intramolecular charge transfer. Transient absorption spectroscopy tracks excited-state dynamics for photonic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.